1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole
Description
Properties
Molecular Formula |
C19H19F3N2O |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-(2,4-dimethylphenyl)-5-(3-methoxyphenyl)-3-(trifluoromethyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C19H19F3N2O/c1-12-7-8-17(13(2)9-12)24-18(19(20,21)22)11-16(23-24)14-5-4-6-15(10-14)25-3/h4-10,18H,11H2,1-3H3 |
InChI Key |
ANXNCRHCQKQYJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(CC(=N2)C3=CC(=CC=C3)OC)C(F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole typically involves the following steps:
Formation of Hydrazone: The initial step involves the reaction of 2,4-dimethylbenzaldehyde with 3-methoxyphenylhydrazine to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to form the pyrazole ring.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxy and dimethyl groups contribute to its binding affinity and specificity, making it a valuable compound for studying various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s structural analogs differ primarily in substituent identity and position, which critically influence physicochemical and biological properties:
Key Observations:
- Electron-withdrawing groups (EWGs): The CF₃ group in the target compound and Compound 1 () enhances stability and alters dipole moments compared to non-fluorinated analogs .
- Methoxy vs. hydroxy groups: The 3-methoxyphenyl group in the target compound provides moderate electron donation without H-bond donor capacity, contrasting with ’s hydroxy group, which forms intermolecular N–H⋯O and O–H⋯N bonds .
Physicochemical Properties
Notable Trends:
- Hydrogen bonding: ’s hydroxy derivative exhibits helical chain packing via H-bonds, absent in methoxy-substituted analogs .
Biological Activity
1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole is a pyrazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate substituted phenyls with hydrazine derivatives. Various methods have been reported in the literature, highlighting the importance of substituent effects on the biological activity of pyrazole derivatives. The presence of trifluoromethyl and methoxy groups has been shown to enhance specific pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds related to this compound were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. The compound showed promising results against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. In vitro assays revealed that certain derivatives exhibit significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For example, related compounds have shown IC₅₀ values as low as 0.07 μM against EGFR kinase, suggesting strong inhibitory effects on tumor growth .
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| C5 | MCF-7 | 0.08 | EGFR Inhibition |
| C6 | A549 | 0.07 | EGFR Inhibition |
Neuroprotective Activity
Some studies have indicated that pyrazole derivatives can exert neuroprotective effects. For instance, J147, a compound related to the structure , has shown efficacy in models of Alzheimer's disease by improving cognitive function and reducing neurodegeneration in mice . This suggests that similar pyrazole derivatives may also possess neuroprotective properties.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- EGFR Inhibition : The compound's structural features allow it to bind effectively to the active site of the epidermal growth factor receptor (EGFR), inhibiting downstream signaling pathways involved in cell proliferation.
- Antimicrobial Mechanism : The presence of electron-withdrawing groups like trifluoromethyl enhances lipophilicity, facilitating membrane penetration and subsequent disruption of bacterial cell integrity.
Case Studies
Several case studies highlight the therapeutic potential of pyrazole derivatives:
- Anticancer Study : A study involving a series of pyrazole derivatives demonstrated significant inhibition of tumor growth in xenograft models when treated with compounds similar to the target compound .
- Neuroprotection : Research on J147 provided insights into how modifications on the pyrazole ring can lead to enhanced neuroprotective effects against oxidative stress and neuroinflammation in animal models .
Q & A
Q. What are the standard synthetic routes for preparing 1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole?
The compound can be synthesized via cyclocondensation of substituted chalcones with hydrazine derivatives. A typical method involves refluxing (E)-1-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one with hydrazine hydrate (1.5–2.0 eq) in glacial acetic acid for 6–8 hours. Reaction progress is monitored by TLC (hexane:ethyl acetate, 3:1), followed by vacuum evaporation, ice quenching, and recrystallization from ethanol or methanol .
Q. How is reaction completion monitored during synthesis?
Thin-layer chromatography (TLC) is widely used with silica gel plates and UV visualization. For example, a solvent system of hexane:ethyl acetate (3:1) resolves intermediates and products. Post-reaction, purification via column chromatography (silica gel, gradient elution) ensures purity .
Q. What spectroscopic techniques confirm the compound’s structure?
Q. How are purity and stability assessed?
HPLC with a C18 column (acetonitrile/water gradient) determines purity (>95%). Stability studies under ambient and accelerated conditions (40°C/75% RH) track degradation via LC-MS .
Advanced Research Questions
Q. How do substituents (e.g., trifluoromethyl, methoxy) influence reactivity in cyclocondensation?
Electron-withdrawing groups (e.g., trifluoromethyl) increase electrophilicity of the α,β-unsaturated ketone, accelerating hydrazine attack. Methoxy groups enhance chalcone solubility in polar solvents (e.g., acetic acid), improving reaction homogeneity. Kinetic studies using in situ IR or H NMR reveal rate constants for intermediates .
Q. What strategies optimize diastereoselectivity in 4,5-dihydro-1H-pyrazole formation?
Steric hindrance from 2,4-dimethylphenyl directs hydrazine attack to the less hindered β-position, favoring the trans-diastereomer. Solvent polarity (e.g., DMF vs. ethanol) and temperature (reflux vs. room temperature) further modulate selectivity. Chiral auxiliaries or catalysts (e.g., L-proline) can induce enantioselectivity .
Q. How are structure–activity relationships (SAR) evaluated for bioactivity?
- Substituent variation : Compare analogs with halogen (Cl, F) or methyl groups at the 2,4-dimethylphenyl ring.
- Biological assays : Test inhibition of COX-2 (anti-inflammatory) or EGFR (anticancer) via enzyme-linked immunosorbent assays (ELISA) or cell viability assays (MTT).
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to target proteins .
Q. How do crystallographic studies resolve structural ambiguities?
Single-crystal X-ray diffraction confirms dihedral angles between aromatic rings (e.g., 16.8° between methoxyphenyl and pyrazole rings) and hydrogen-bonding networks (e.g., O-H⋯N interactions). Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL ensures accuracy .
Q. What methods address low yields in scaled-up synthesis?
- Catalyst screening : Pd(PPh) or CuI improves coupling reactions for aryl substituents.
- Flow chemistry : Continuous reactors enhance heat/mass transfer for exothermic steps.
- Byproduct analysis : LC-MS identifies side products (e.g., over-oxidized intermediates) .
Q. How are metabolic stability and toxicity profiled?
- Microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life (t) and clearance.
- CYP450 inhibition : Fluorescent probes assess interactions with cytochrome P450 enzymes.
- In vivo models : Zebrafish embryos (FET test) screen for acute toxicity (LC) .
Data Contradiction Analysis
Q. Why do biological activities vary across studies for similar pyrazole derivatives?
Discrepancies arise from differences in assay conditions (e.g., cell line viability vs. enzymatic inhibition) or substituent positioning. For example, 4-methoxyphenyl enhances COX-2 inhibition, while 4-chlorophenyl favors EGFR targeting. Meta-analysis of IC values across studies clarifies substituent effects .
Q. How to reconcile conflicting solubility data in polar vs. nonpolar solvents?
Trifluoromethyl groups increase hydrophobicity, but methoxy groups enhance polarity. Solubility parameters (Hansen solubility spheres) or COSMO-RS simulations predict solvent compatibility. Experimental validation via turbidimetry in DMSO/water mixtures resolves ambiguities .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Glacial acetic acid | |
| Temperature | Reflux (110–120°C) | |
| Hydrazine ratio | 1.5–2.0 eq | |
| Purification | Ethanol recrystallization |
Q. Table 2. SAR Trends for Anti-inflammatory Activity
| Substituent (R) | COX-2 IC (µM) | Notes |
|---|---|---|
| 3-Methoxyphenyl | 0.45 | Highest potency |
| 4-Fluorophenyl | 1.20 | Moderate |
| 2,4-Dichlorophenyl | >10 | Inactive |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
